molecular formula C13H16N6 B6448420 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine CAS No. 2549021-41-0

2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine

Cat. No.: B6448420
CAS No.: 2549021-41-0
M. Wt: 256.31 g/mol
InChI Key: RLTVJUVRMNEFAN-UHFFFAOYSA-N
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Description

2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a methyl group and a piperazine ring bonded to a pyrimidine moiety

Mechanism of Action

Target of Action

The primary target of 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell differentiation, mitotic cycle, and cell proliferation.

Mode of Action

This compound specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby preventing the phosphorylation of proteins that would otherwise signal cell growth and proliferation.

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects multiple biochemical pathways. Most notably, it disrupts the PI3K/Akt signaling pathway , which is often overactive in cancer cells. This disruption can lead to a decrease in cell proliferation and survival.

Pharmacokinetics

Similar compounds like imatinib have been shown to be well-absorbed orally and widely distributed throughout the body .

Result of Action

The result of the action of this compound is a decrease in cell proliferation and survival, particularly in cancer cells with overactive tyrosine kinase activity . This can lead to a reduction in tumor size and progression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine typically involves the nucleophilic substitution reaction of a pyrazine derivative with a piperazine derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Potassium carbonate in DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce fully hydrogenated derivatives.

Scientific Research Applications

2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzoic acid
  • 1-(2-pyrimidyl)piperazine
  • 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-methyl-3-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6/c1-11-13(16-5-4-15-11)19-8-6-18(7-9-19)12-2-3-14-10-17-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTVJUVRMNEFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCN(CC2)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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